5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one
Overview
Description
The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Photochemical Properties and Transformations
- 5,7-di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one and its derivatives were studied for their photochemical transformations. This research provided insights into the absorption and fluorescence properties of these compounds and their photoproducts under UV irradiation (Kravchenko et al., 2018).
Role in Organic Magnetic Materials
- The study of nitroxide radicals related to benzimidazole, including compounds with tert-butyl groups, shed light on their role in organic magnetic materials. These studies, which include magnetic susceptibility and electron spin resonance spectroscopy, are crucial for understanding the molecular basis of magnetic behavior in organic compounds (Ferrer et al., 2001).
Hydrogen-Bonded Supramolecular Structures
- Research on various tert-butyl-substituted compounds, including pyrazoles and benzylamino derivatives, has been crucial in understanding hydrogen-bonded supramolecular structures. These studies contribute to the broader knowledge of molecular architecture and interactions in crystalline materials (Castillo et al., 2009).
Larvicidal and Antibacterial Properties
- A series of novel thiadiazolotriazin-4-ones with tert-butyl groups were synthesized and evaluated for their mosquito-larvicidal and antibacterial properties. This research is significant in the development of new chemical agents for controlling mosquito populations and bacterial pathogens (Castelino et al., 2014).
Synthesis and Characterization of Vanadium(V) Complexes
- The synthesis and structural characterization of vanadium(V) complexes, including those with tert-butyl groups, were explored. These studies are crucial in the field of coordination chemistry and have implications for the development of new materials and catalysts (Back et al., 2012).
Recyclization into Indole Derivatives
- The recyclization of tert-butyl-substituted methanes into indole derivatives was studied, providing insights into the chemical behavior and stability of these compounds under acidic conditions. This research is relevant for understanding the synthesis and transformation of complex organic molecules (Butin et al., 2008).
Antitumor Activity of Thiazol-2-amine Derivatives
- The synthesis and antitumor activity of a compound with a tert-butyl group, specifically targeting topoisomerase-I, were explored. This research contributes to the field of medicinal chemistry and the development of potential cancer therapies (叶姣 et al., 2015).
Future Directions
properties
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one | |
CAS RN |
1246213-39-7 | |
Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.